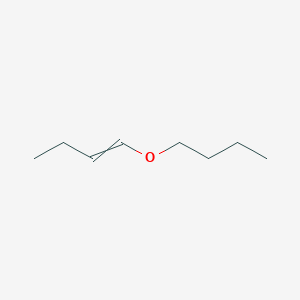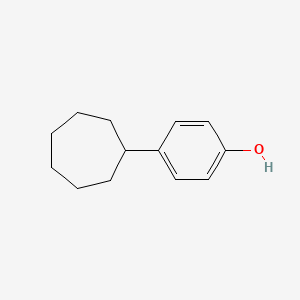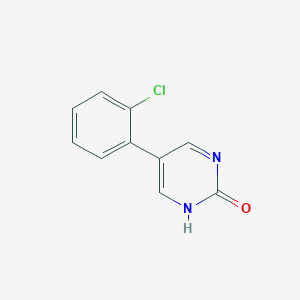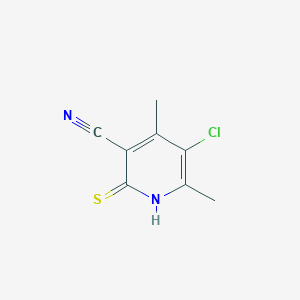
2-Methyl-2-phenylcyclobutan-1-one
説明
2-Methyl-2-phenylcyclobutan-1-one, also known as MMBFUB, is a synthetic cannabinoid. It has a molecular weight of 160.22 . The IUPAC name for this compound is 2-methyl-2-phenylcyclobutanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12O/c1-11(8-7-10(11)12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the current resources.科学的研究の応用
1. Antimicrobial Activity
Research has shown that certain compounds containing cyclobutane rings demonstrate significant antimicrobial activities. For example, Schiff base ligands containing disubstituted thiazoles and cyclobutane rings have been tested against various microorganisms, including yeast and bacteria, showing activity against some of these microorganisms (Yilmaz & Cukurovalı, 2003).
2. Coordination Polymers and Sensing Applications
Compounds with cyclobutane structures have been utilized in the synthesis of coordination polymers. These polymers can exhibit selective luminescence sensing of iron(III) ions and demonstrate selective absorption properties for various dyes, offering potential in environmental and analytical chemistry (Hu et al., 2015).
3. Nuclear Magnetic Resonance Studies
Cyclobutane derivatives have been subjects of nuclear magnetic resonance (NMR) studies, providing insights into their molecular structure and dynamics. These studies are essential for understanding the chemical properties and potential applications of such compounds (Takahashi, 1962).
4. Polymer Synthesis
Cyclobutane compounds are used in the anionic ring-opening polymerization to create various saturated carbosilane polymers. These polymers, characterized by NMR and other techniques, have applications in materials science due to their unique properties (Liao & Weber, 1992).
5. Cross-Coupling Reactions in Organic Synthesis
Cyclobutane derivatives are also significant in organic synthesis, particularly in cross-coupling reactions. These reactions are fundamental in creating various organic compounds, which can be further utilized in pharmaceuticals, agrochemicals, and other industries (Denmark & Wang, 2000).
6. Anionic Ring-Opening Polymerization
Investigations into the anionic ring-opening polymerization of phenyl-substituted silacyclobutanes have shed light on the living nature of these polymerizations, contributing to the development of polymers with controlled molecular weight and distribution (Matsumoto et al., 2000).
7. Synthesis of Constrained α2 Antagonists
Research into the synthesis of α2-receptor antagonists, which are more selective than existing compounds, employs a benzo-fused bicyclo[3.2.0]heptane skeleton, derived from cyclobutane precursors. These studies are crucial for developing new pharmaceuticals (Bonnaud et al., 2005).
Safety and Hazards
The safety information available indicates that 2-Methyl-2-phenylcyclobutan-1-one may pose some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H303 (may be harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
特性
IUPAC Name |
2-methyl-2-phenylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-11(8-7-10(11)12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQRGEDTAZCSGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60498101 | |
| Record name | 2-Methyl-2-phenylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75750-06-0 | |
| Record name | 2-Methyl-2-phenylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60498101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene](/img/structure/B3056903.png)
![1-Nitro-4-[6-(4-nitrophenoxy)hexoxy]benzene](/img/structure/B3056904.png)

![Methanesulfonamide, N-(methylsulfonyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B3056906.png)






![Trimethyl[(oxo-lambda~4~-sulfanylidene)amino]silane](/img/structure/B3056919.png)
